(E)-1-二乙氧磷酰基丙-1-烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

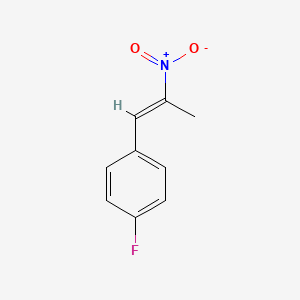

(E)-1-diethoxyphosphorylprop-1-ene is a chemical compound that serves as an intermediate or a reactant in various synthetic processes. It is characterized by the presence of a diethoxyphosphoryl group attached to an alkene, which provides reactive sites for further chemical transformations. This functionality is pivotal in the synthesis of various organic molecules, including terpenes, coumarins, and nucleotide analogues.

Synthesis Analysis

The synthesis of compounds related to (E)-1-diethoxyphosphorylprop-1-ene has been reported in the literature. For instance, the preparation of (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate, an intermediate in the nonmevalonate terpene biosynthetic pathway, was achieved through a six-step reaction starting from hydroxyacetone and (ethoxycarbonylmethenyl)-triphenylphosphorane with an overall yield of 38% . Additionally, the synthesis of trans-3-diethoxyphosphoryl-4-aryl-3,4-dihydrocoumarins from electron-rich hydroxyarenes and (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids was catalyzed by trifluoromethanesulfonic acid, demonstrating the utility of (E)-1-diethoxyphosphorylprop-1-ene derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds containing diethoxyphosphoryl groups has been elucidated through crystallographic studies. For example, the crystal structure of 1,3-bis(diethoxyphosphoryl)-2,4-bis(ethylacetate)-p-tert-butylcalix arene was determined, revealing a cone conformation with significant distortion due to the steric demands of the substituents . This structural information is crucial for understanding the reactivity and complexation properties of diethoxyphosphoryl derivatives.

Chemical Reactions Analysis

(E)-1-diethoxyphosphorylprop-1-ene and its derivatives participate in various chemical reactions. The cross-coupling of E-1-tributylstannyl-3,3-diethoxy-prop-1-ene with acyl chlorides and tosyl chloride in the presence of palladium catalysts has been reported, leading to the formation of ketoacetals and vinylsulphones, respectively . These reactions demonstrate the versatility of diethoxyphosphoryl-containing compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-1-diethoxyphosphorylprop-1-ene derivatives are influenced by the presence of the diethoxyphosphoryl group. This group is known to impart certain characteristics, such as increased reactivity towards nucleophiles and electrophiles, which can be exploited in synthetic applications. The crystallographic data provide insights into the molecular dimensions and conformational preferences of these compounds, which are important for predicting their behavior in chemical reactions .

科学研究应用

合成应用和化学性质

与"(E)-1-二乙氧磷酰基丙-1-烯"相关的衍生物的一个关键应用是在合成化学领域,这些化合物可作为各种有机化合物合成中的前体或中间体。例如,易于制备的E-1-三丁基锡基-3,3-二乙氧基丙-1-烯与酰氯反应生成1,4-酮缩醛,展示了它在交叉偶联反应中合成β-二乙氧甲基乙烯磺酮中的实用性。这些反应对于生成β-甲酰乙烯基阴离子当量至关重要,突显了该化合物在合成有价值的合成中间体中的作用(Parrain et al., 1993)。

生物功能和意义

虽然最初的查询集中在"(E)-1-二乙氧磷酰基丙-1-烯"上,对类似化合物的更广泛研究揭示了它们在生物过程和疾病机制理解中的潜在影响。例如,对内皮型一氧化氮合酶(eNOS)活性的研究,这对心血管健康至关重要,涉及到能够影响eNOS活性的化合物的探索。通过特定磷酸化事件激活eNOS,由蛋白质如Akt调节,强调了理解各种化合物如何调节这一途径的重要性,影响血压稳态和血管完整性(Vasquez-Vivar et al., 1998)。

酶活性和抑制

对烯还原酶(ERs)的研究揭示了这些酶在工业生物催化中的潜力,突显了相关化合物可能被研究的更广泛背景。ERs已被研究其在合成生物学和代谢工程中的作用,旨在生产精细和特种化学品。发现和工程ERs以获得特定底物选择性和活性可以引领合成复杂有机分子的创新方法,强调了理解类似"(E)-1-二乙氧磷酰基丙-1-烯"化合物的化学和生物相互作用的重要性(Toogood & Scrutton, 2018)。

安全和危害

未来方向

属性

IUPAC Name |

(E)-1-diethoxyphosphorylprop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4,7H,5-6H2,1-3H3/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHYLCOEVPIQKH-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C=CC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(/C=C/C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420649 |

Source

|

| Record name | Diethyl (1E)-prop-1-en-1-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-diethoxyphosphorylprop-1-ene | |

CAS RN |

5954-65-4 |

Source

|

| Record name | Diethyl (1E)-prop-1-en-1-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)

![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)

![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)